Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
Overview
Description
GS-3435 is a small molecule drug that was initially developed by Gilead Sciences, Inc. It is known for its role as a neuraminidase inhibitor, which means it targets and inhibits the activity of the enzyme neuraminidase. This enzyme is crucial for the replication of influenza viruses, making GS-3435 a potential antiviral agent for treating influenza infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GS-3435 involves multiple steps, starting from basic organic compounds The exact synthetic route and reaction conditions are proprietary information held by Gilead Sciences, Inc
Industrial Production Methods
Industrial production of GS-3435 would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
GS-3435 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the mechanisms of neuraminidase inhibition.
Biology: It is used to understand the role of neuraminidase in viral replication and pathogenesis.
Medicine: It has been investigated as a potential antiviral agent for treating influenza infections.
Industry: It may be used in the development of new antiviral drugs and therapeutic agents.
Mechanism of Action
GS-3435 exerts its effects by inhibiting the activity of the neuraminidase enzyme. Neuraminidase is essential for the release of new viral particles from infected cells. By inhibiting this enzyme, GS-3435 prevents the spread of the virus within the host. The molecular targets and pathways involved include the binding of GS-3435 to the active site of neuraminidase, thereby blocking its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Zanamivir: A neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness of GS-3435
GS-3435 is unique in its specific binding affinity and inhibitory potency against neuraminidase. While other neuraminidase inhibitors like oseltamivir and zanamivir are also effective, GS-3435 offers distinct pharmacokinetic and pharmacodynamic properties that may provide advantages in certain clinical scenarios .
Properties
IUPAC Name |
tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-8-6-17(7-9-18)11-10(14)15-4-5-16-11/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJINSJSWDSHUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457052 | |
Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313654-83-0 | |
Record name | Tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.